molecular formula C4H5NaO4 B8256468 Sodium;2-ethoxy-2-oxoacetate

Sodium;2-ethoxy-2-oxoacetate

Cat. No.: B8256468
M. Wt: 140.07 g/mol
InChI Key: RZOCSSDIMIJJRJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;2-ethoxy-2-oxoacetate (IUPAC name: sodium 2-ethoxy-2-oxoacetate) is the sodium salt of ethyl oxoacetate, a derivative of oxalic acid. The sodium variant is inferred to share structural similarities, with the formula C₄H₅NaO₄ (molecular weight ≈ 140.07 g/mol), differing only in the cation (Na⁺ vs. K⁺). This compound likely serves as a water-soluble intermediate in organic synthesis, particularly in reactions requiring carboxylate nucleophiles. Its potassium counterpart is commercially available, suggesting analogous applications for the sodium salt in contexts where sodium ions are preferable, such as biological buffers or ionic liquid formulations .

Properties

IUPAC Name

sodium;2-ethoxy-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4.Na/c1-2-8-4(7)3(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOCSSDIMIJJRJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium;2-ethoxy-2-oxoacetate can be synthesized through the palladium-catalyzed decarboxylative coupling of potassium oxalate monoester with aryl and alkenyl halides . The reaction typically involves the use of palladium trifluoroacetate as the catalyst and bidentate phosphine ligands such as dppp. The optimal reaction conditions include a temperature of around 100-150°C and a reaction time of several hours .

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through a similar decarboxylative coupling process. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The avoidance of toxic carbon monoxide gas and high-pressure conditions makes this method more practical and safer for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Sodium;2-ethoxy-2-oxoacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium;2-ethoxy-2-oxoacetate has several scientific research applications, including:

Comparison with Similar Compounds

Metal Salts: Potassium 2-ethoxy-2-oxoacetate

  • Structure and Properties : Potassium 2-ethoxy-2-oxoacetate (C₄H₅KO₄, MW 156.18 g/mol) shares the same oxoacetate backbone but substitutes sodium with potassium. Potassium salts generally exhibit higher solubility in polar solvents compared to sodium salts due to larger ionic radii and weaker lattice energies. For example, potassium chloride is more soluble in water than sodium chloride, though this trend may vary with complex anions .
  • Applications : Used as a reagent in esterification and acylation reactions. The sodium variant may offer advantages in sodium-specific catalytic systems or biocompatible formulations.
Compound Formula Molecular Weight (g/mol) Key Properties Applications References
Sodium;2-ethoxy-2-oxoacetate C₄H₅NaO₄ 140.07 Water-soluble, ionic Organic synthesis, buffers Inferred
Potassium;2-ethoxy-2-oxoacetate C₄H₅KO₄ 156.18 High polarity, commercial availability Acylation, esterification

Ester Derivatives: Ethyl 2-chloro-2-oxoacetate

  • Reactivity : Ethyl 2-chloro-2-oxoacetate (C₄H₅ClO₃, MW 136.53 g/mol) is a reactive acylating agent due to the electron-withdrawing chloro group, which enhances electrophilicity. In contrast, this compound acts as a nucleophile (carboxylate anion), making it suitable for SN2 or nucleophilic acyl substitution reactions .
  • Synthetic Utility : Ethyl 2-chloro-2-oxoacetate is employed in synthesizing succinate derivatives (e.g., (2R,3R)-diethyl oxoacetoxy succinate), whereas the sodium salt may participate in metal-mediated coupling or condensation reactions .

Sodium Carboxylates: Sodium Chloroacetate

  • Functional Group Impact : Sodium chloroacetate (C₂H₃ClO₂•Na, MW 130.49 g/mol) features a chloro substituent instead of ethoxy. The chloro group increases acidity (pKa ≈ 2.8) compared to the ethoxy derivative, enhancing reactivity in alkylation or nucleophilic substitutions. This compound, with an ethoxy group, is less acidic and more suited for mild reaction conditions .

Heterocyclic Analogues: Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate

  • Structural Complexity : This compound (C₅H₃N₂NaO₃S, MW 194.15 g/mol) incorporates a thiazole ring, enabling hydrogen bonding and aromatic interactions. Unlike this compound, it is tailored for pharmaceutical applications, such as antibiotic intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.